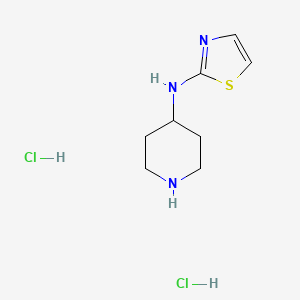
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride” is a chemical compound with the CAS Number: 1803565-88-9 . It has a molecular weight of 249.18 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride” and its derivatives has been a topic of interest in recent years . Various multicomponent reactions have been used for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2.2ClH/c1-13(2)11-4-3-9-5-6-12-8-10(9)7-11;;/h3-4,7,12H,5-6,8H2,1-2H3;2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride” is a powder that is stored at room temperature . Its molecular weight is 249.18 .Wissenschaftliche Forschungsanwendungen
Neurological Research
- Parkinson's Disease Research : It has been found that derivatives of tetrahydroisoquinoline, similar in structure to N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride, are present in both parkinsonian and normal human brains. These compounds are analogues of a substance known to produce Parkinson's disease, highlighting their potential significance in neurological research (Niwa et al., 1991).
Chemical Synthesis and Modification
- Synthesis of Analogous Compounds : Studies have been conducted on synthesizing simpler compounds possessing analogous structural skeletons to tetrahydroisoquinoline, demonstrating the compound's role as a template for creating various chemically related substances (Sun, 1961).
- Silyl Modification for Biological Evaluation : Research on the silyl modification of biologically active compounds, including tetrahydroisoquinoline derivatives, has been performed. This involves examining their psychotropic properties and cytotoxic effects, showcasing the compound's potential in pharmacology (Zablotskaya et al., 2006).
Pharmacological Applications
- Analgesic and Anti-Inflammatory Effects : A study investigated the analgesic and anti-inflammatory activities of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, indicating its potential use as a non-narcotic analgesic (Rakhmanova et al., 2022).
Catalytic Applications
- Catalytic Synthesis of Stereocenters : The compound has been used in the catalytic enantioselective synthesis of tetrahydroisoquinolines, demonstrating its utility in creating complex organic structures (Chen et al., 2013).
Crystallography and Structural Analysis
- Crystallographic Analysis : There are studies focusing on the crystal and molecular structure of related tetrahydroisoquinoline derivatives, aiding in understanding its chemical properties and potential applications in materials science (Davydov et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13(2)11-4-3-9-5-6-12-8-10(9)7-11;;/h3-4,7,12H,5-6,8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRYRHOINWHETK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(CCNC2)C=C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



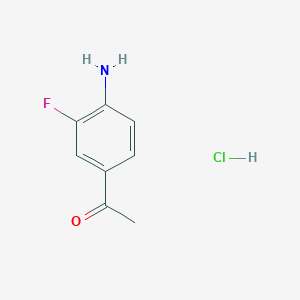


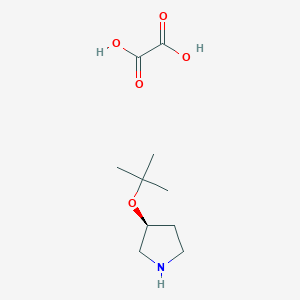
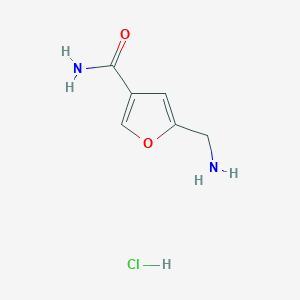
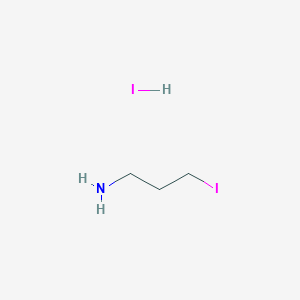
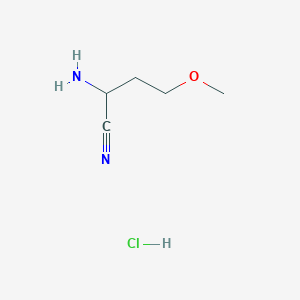

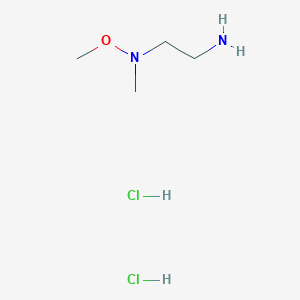
![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)

